(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Brand Name: Vulcanchem
CAS No.: 155975-72-7
VCID: VC21078287
InChI: InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
SMILES: CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

CAS No.: 155975-72-7

Cat. No.: VC21078287

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione - 155975-72-7

Specification

CAS No. 155975-72-7
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name (4S,5R)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Standard InChI InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
Standard InChI Key FWPWHHUJACGNMZ-LIPLLEKLSA-N
Isomeric SMILES C[C@H]1[C@@H]2C(C(=O)O2)(NC1=O)C(C(C)C)O
SMILES CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Canonical SMILES CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Introduction

Chemical Identity and Structure

Basic Properties

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is characterized by the following properties:

PropertyValue
CAS Number155975-72-7
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
IUPAC Name(4S,5R)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

This compound belongs to a family of related bicyclic structures with variations in substituents and stereochemistry.

Stereochemistry and Structure

The compound features a unique bicyclic structure with a β-lactone ring fused to a γ-lactam ring, creating a strained system that contributes to its reactivity. The specific stereochemistry at positions 4S and 5R is critical for its biological activity. The molecule contains:

  • A 6-oxa-2-azabicyclo[3.2.0]heptane core

  • A methyl group at the 4-position with S-configuration

  • The 5-position has R-configuration

  • A 1-hydroxy-2-methylpropyl substituent at position 1

  • Two carbonyl groups at positions 3 and 7

This specific stereochemical arrangement is essential for its biological function, as demonstrated by studies comparing different stereoisomers .

Relationship to Clasto-Lactacystin β-Lactone

Structural Comparison

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is closely related to clasto-lactacystin β-lactone (also known as omuralide), a potent proteasome inhibitor. The compound corresponds to a specific stereoisomer of clasto-lactacystin β-lactone, which exhibits the following characteristics:

FeatureDescription
Core Structureβ-lactone fused to γ-lactam
Active Functional Groupβ-lactone ring
Key PharmacophoreElectrophilic carbonyl carbon in the β-lactone
OriginMetabolite of lactacystin

The compound is structurally distinct from other proteasome inhibitors such as peptide aldehydes or boronates, with its bicyclic structure providing a rigid framework that positions the reactive β-lactone for optimal interaction with the proteasome .

Biological Context

This compound is significant as part of the lactacystin family, which was discovered from Streptomyces bacteria. The specific stereochemistry at positions 4S and 5R differentiates it from other stereoisomers, which may have varying degrees of biological activity. Research has shown that even minor changes in stereochemistry can dramatically affect potency and specificity toward the proteasome .

Biological Activity and Mechanism of Action

Proteasome Inhibition

The primary biological activity of (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is proteasome inhibition. The compound acts by:

  • Covalently modifying the N-terminal threonine residue of the proteasome's catalytic β-subunits

  • Irreversibly inhibiting the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolysis activities

  • Preventing protein degradation by the 26S proteasome

The mechanism involves nucleophilic attack by the hydroxyl group of the N-terminal threonine of the proteasome on the β-lactone carbonyl, leading to ring opening and formation of a covalent acyl-enzyme adduct .

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione typically involves complex stereoselective methods to ensure the correct configuration at positions 4S and 5R. Key synthetic strategies include:

  • Stereoselective alkylidene carbene 1,5-CH insertion reactions

  • Formation of the bicyclic structure through carefully controlled cyclization reactions

  • Introduction of the hydroxyl-containing side chain with appropriate stereochemistry

The total synthesis of related compounds has been reported using various methodologies, including asymmetric catalysis to control stereochemical outcomes .

Chemical Reactivity

The compound's reactivity is dominated by the strained β-lactone ring, which is susceptible to nucleophilic attack. This reactivity profile includes:

  • Susceptibility to hydrolysis in aqueous environments

  • Selective reactivity toward specific nucleophiles such as the proteasome's N-terminal threonine

  • Formation of stable acyl-enzyme complexes with certain protein targets

The stability of the resulting acyl-enzyme complex is believed to be a key determinant of inhibitory potency, with more stable complexes resulting in more potent and long-lasting inhibition .

Structural Studies and SAR

X-ray Crystallographic Analysis

X-ray crystallographic studies of related compounds bound to the proteasome have provided valuable insights into the binding mode and structure-activity relationships. These studies reveal:

  • The binding orientation within the proteasome active site

  • Critical hydrogen bonding interactions stabilizing the enzyme-inhibitor complex

  • The importance of the C-6 hydroxyl group in forming key stabilizing interactions

The structural data supports the hypothesis that differences in potency between stereoisomers may be due to differences in the hydrolytic stabilities of the resulting acyl-enzyme complexes .

Structure-Activity Relationships

Research on structure-activity relationships has shown that:

  • The specific stereochemistry at positions 4S and 5R is crucial for optimal activity

  • The 1-hydroxy-2-methylpropyl side chain contributes to binding stability

  • The β-lactone ring is essential for covalent modification of the target

  • C-6 epimers display dramatically reduced activity, highlighting the importance of stereochemical configuration

These findings have guided the development of related compounds with modified properties for research and potential therapeutic applications .

Research Applications

Use in Biochemical Studies

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione and related compounds have become important tools in biochemical research:

  • They enable the study of protein degradation pathways

  • They facilitate investigation of the role of the ubiquitin-proteasome system in various cellular processes

  • They allow detection of ubiquitinated proteins that would normally be rapidly degraded

  • They have been used to elucidate the mechanism of the proteasome and its role in cellular function

For example, researchers have used these compounds to improve detection of ubiquitinated p21, which is normally difficult to detect due to rapid degradation by the proteasome .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione have been studied, with varying substituents and stereochemistry:

CompoundKey DifferenceRelative Activity
(1R,4R,5S)-1-[1(S)-Hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dionePropyl instead of methyl at position 4Similar activity with modified properties
7-epi-(−)-clasto-lactacystin β-lactoneOpposite stereochemistry at C-7Significantly reduced activity
4-Thia-1-azabicyclo[3.2.0]heptane-3,7-dioneSulfur replacement of oxygenDifferent reactivity profile

These structural variations have provided insights into the structure-activity relationships and the importance of specific molecular features for biological activity .

Pharmacological Comparison

When compared to other proteasome inhibitors, (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione exhibits distinctive properties:

  • More selective than peptide aldehyde inhibitors

  • Irreversible binding compared to reversible inhibitors

  • Higher cell permeability than some other β-lactone structures

  • Specific inhibition profile across the different proteasome catalytic activities

This compound is reported to be 5-10 fold more potent than lactacystin in vitro, making it a valuable tool for research applications requiring potent proteasome inhibition .

Future Research Directions

Challenges and Opportunities

Several challenges and opportunities exist in the further study and application of this compound:

  • Improving stability in physiological environments

  • Enhancing selectivity for specific proteasome subunits

  • Developing more efficient synthetic routes

  • Exploring novel therapeutic applications beyond current uses

Addressing these challenges may lead to new generations of related compounds with improved properties for both research and clinical applications .

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